2-Mercaptopropanol

Descripción general

Descripción

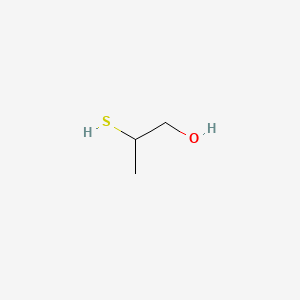

2-Mercaptopropanol is an organic compound with the chemical formula C3H8OS. It is also known as 2-sulfanylpropan-1-ol. This compound is a colorless to yellowish liquid with a strong sulfur odor. It is highly soluble in water, alcohol, and ether, making it versatile for various applications. This compound is known for its reducing properties and is widely used in the chemical industry and biochemistry .

Mecanismo De Acción

Target of Action

The primary targets of 2-Mercaptopropanol, also known as 2-sulfanylpropan-1-ol, are heavy metals such as arsenic, gold, and mercury . These heavy metals are known to bind with sulfhydryl-containing enzymes, inhibiting their activity .

Mode of Action

this compound interacts with its targets by forming complexes with these heavy metals . The sulfhydryl groups of this compound prevent or reverse the metallic binding of sulfhydryl-containing enzymes . This interaction results in the formation of a complex that is excreted in the urine .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the detoxification of heavy metals. By forming complexes with heavy metals, this compound prevents these metals from binding to sulfhydryl-containing enzymes and inhibiting their activity . This action helps to maintain the normal function of these enzymes and their associated biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the detoxification of heavy metals. By preventing or reversing the binding of heavy metals to sulfhydryl-containing enzymes, this compound helps to maintain the normal function of these enzymes at the molecular level . At the cellular level, this action can help to prevent the toxic effects of heavy metal poisoning.

Análisis Bioquímico

Biochemical Properties

2-Mercaptopropanol plays a significant role in biochemical reactions, primarily due to its thiol group, which can participate in redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can reduce disulfide bonds in proteins, thereby altering their tertiary and quaternary structures. This property is particularly useful in protein denaturation and analysis. Additionally, this compound can act as a scavenger of reactive oxygen species, protecting cells from oxidative damage .

Cellular Effects

This compound influences various cellular processes. It has been shown to enhance the proliferation and survival of mesenchymal stem cells, particularly at higher passage numbers . This compound can also affect cell signaling pathways by modulating the redox state of cells, which in turn can influence gene expression and cellular metabolism. For example, the presence of this compound in the cell culture medium can improve the overall health and viability of cells by maintaining a reduced environment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with cysteine residues in proteins, leading to the reduction of disulfide bonds and subsequent changes in protein conformation. This interaction can result in enzyme inhibition or activation, depending on the specific protein involved. Additionally, this compound can modulate gene expression by influencing the redox-sensitive transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is relatively stable under acidic conditions but can oxidize to form disulfides in the presence of air and alkaline conditions . This oxidation can reduce its effectiveness as a reducing agent over time. Long-term exposure to this compound in cell cultures has been shown to maintain cell viability and function, although the compound’s stability must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as an antioxidant and protect cells from oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . It is crucial to determine the optimal dosage to balance its beneficial and adverse effects in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which play essential roles in maintaining the cellular redox balance . By participating in these pathways, this compound can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can localize to various compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in the cytoplasm, where it interacts with cytosolic proteins and enzymes. Additionally, this compound can localize to the mitochondria, where it participates in redox reactions and helps maintain mitochondrial function . The compound’s localization can be directed by specific targeting signals or post-translational modifications that guide it to particular cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Mercaptopropanol is typically synthesized through the reaction of sulfide and alkali. One common method involves reacting sodium 2-oxopropanesulfonate with a reducing agent, such as sodium sulfite, under alkaline conditions . The reaction proceeds as follows:

C3H6O3SNa+Na2SO3→C3H8OS+Na2SO4

Industrial Production Methods

In industrial settings, this compound can be produced by the catalytic hydrogenation of 2-mercaptopropionic acid. This method involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is as follows:

C3H6O2S+H2→C3H8OS

Análisis De Reacciones Químicas

Types of Reactions

2-Mercaptopropanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It acts as a reducing agent in many reactions.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: It can reduce metal ions and other compounds.

Substitution: It reacts with alkyl halides under basic conditions to form thioethers.

Major Products

Oxidation: Disulfides (R-S-S-R)

Reduction: Reduced metal ions or compounds

Substitution: Thioethers (R-S-R’)

Aplicaciones Científicas De Investigación

2-Mercaptopropanol has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent and a stabilizer for many coatings, polymers, and resins.

Biology: It is used to reduce proteins and enzymes, and as a DNA modification and protection reagent.

Medicine: It serves as a chelating agent for metal ions and is used in the treatment of heavy metal poisoning.

Industry: It is used in the synthesis of stable metal complexes and as an antioxidant.

Comparación Con Compuestos Similares

Similar Compounds

2-Mercaptoethanol: Similar in structure but with a shorter carbon chain.

3-Mercapto-1-propanol: Similar but with the sulfhydryl group on the third carbon.

1-Mercapto-2-propanol: Similar but with the hydroxyl group on the second carbon.

Uniqueness

2-Mercaptopropanol is unique due to its specific positioning of the sulfhydryl and hydroxyl groups, which confer distinct reactivity and solubility properties. This makes it particularly effective as a reducing agent and chelating agent compared to its analogs .

Propiedades

IUPAC Name |

2-sulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVICQPXUUBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952424 | |

| Record name | 2-Sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3001-64-7 | |

| Record name | 2-Mercaptopropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-sulfanylpropan-1-ol in beer production?

A1: 2-Sulfanylpropan-1-ol, along with its acetate ester, contributes significantly to the aroma profile of beer, particularly those described as having "roasted" or "burnt" notes. These compounds are primarily produced during fermentation by yeast as they metabolize cysteine and homocysteine via the Ehrlich pathway. Interestingly, their levels can continue to increase even after fermentation, during beer storage. Research suggests that this increase might be due to the hydrolysis of S-cysteine conjugates, such as the S-cysteine conjugate of 2-sulfanylethyl acetate (Cys-2SEA), during aging.

Q2: How does the chemical structure of 2-sulfanylpropan-1-ol influence its aroma profile in beer?

A2: While the provided research articles do not directly address the relationship between the structure of 2-sulfanylpropan-1-ol and its specific aroma contributions, it is known that sulfur-containing compounds, particularly thiols, are potent odorants often associated with savory, roasted, or cooked aromas in food and beverages. Further research exploring the structure-odor relationships of 2-sulfanylpropan-1-ol and its derivatives would be valuable for understanding their impact on beer flavor.

Q3: What analytical techniques are used to identify and quantify 2-sulfanylpropan-1-ol in complex mixtures like beer?

A3: Researchers employed gas chromatography coupled with a pulsed flame photometric detector (GC-PFPD) to analyze 2-sulfanylethyl acetate (2SEA) released from its cysteine conjugate. Additionally, high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI(+)-MS/MS) is a powerful technique used for quantifying these compounds, even in complex matrices like beer. These advanced analytical methods allow for sensitive detection and accurate quantification of 2-sulfanylpropan-1-ol and its related compounds, contributing to a deeper understanding of their role in beer flavor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.